BenchChemオンラインストアへようこそ!

(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol

Enantiomeric purity Chiral HPLC Optical rotation

Ensure reproducible kinase and GPCR assay results by sourcing the single (S)-enantiomer — the (R)-form shows >10-fold affinity loss and alternative halogens (7-Br, 7-CF₃) cause 50–10,000-fold potency drops. Use this 6-chloro-3-(2-hydroxyethyl) scaffold to build ALK inhibitors with low-nM IC₅₀ or GPR6 inverse agonists achieving sub-nM cellular potency while maintaining CNS MPO compliance (LogD₇.₄ ≈1.2, solubility ≈1.5 mg/mL). The free hydroxyl enables high-yielding Mitsunobu derivatization (>85% conversion), accelerating SAR exploration.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1638603-70-9
Cat. No. B3323361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol
CAS1638603-70-9
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1C(NC2=C(N1)C=CC(=N2)Cl)CCO
InChIInChI=1S/C9H12ClN3O/c10-8-2-1-7-9(13-8)12-6(3-4-14)5-11-7/h1-2,6,11,14H,3-5H2,(H,12,13)/t6-/m0/s1
InChIKeyMCKBYIZPGFJNFU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol (CAS 1638603-70-9): Chiral Building Block for CNS & Kinase-Targeted Drug Discovery


(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol (CAS 1638603-70-9) is a chiral tetrahydropyrido[2,3-b]pyrazine derivative featuring a chloro substituent at the 6‑position and a 2‑hydroxyethyl group at the 3‑position with defined (S) stereochemistry [1]. Its molecular weight is 213.66 g mol⁻¹ with the formula C₉H₁₂ClN₃O . The scaffold is structurally related to ring‑constrained aminopyridine kinase inhibitor cores and GPR6‑modulating tetrahydropyridopyrazines, positioning this compound as a privileged intermediate for CNS‑active agents and kinase‑targeted drug discovery programs [2]. Its single enantiomeric form eliminates the confounding effects of racemic mixtures in assay development and lead optimization.

Why Generic Substitution of (S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol (CAS 1638603-70-9) with Close Analogs Fails


Substituting this compound with racemic mixtures or analogs bearing different halogen patterns (e.g., 7‑bromo or 7‑trifluoromethyl) introduces uncontrolled variability in biological assay readouts. The defined (S) configuration at the 3‑position is critical for chiral recognition by kinases and G‑protein‑coupled receptors: the corresponding (R) enantiomer can exhibit >10‑fold differences in binding affinity [1]. Furthermore, the 6‑chloro substituent is essential for maintaining the appropriate electronic and steric profile; replacement with hydrogen or larger halogens shifts the hinge‑binding interaction with kinase active sites, as shown in the ALK inhibitor series where chloro‑to‑trifluoromethyl substitution resulted in a >50‑fold loss of enzymatic potency [2]. These structure‑specific requirements make procurement of the correct single enantiomer indispensable for reproducible structure–activity relationship (SAR) campaigns.

Procurement‑Critical Quantitative Evidence for (S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol (CAS 1638603-70-9): Comparator Data Across Enantiomeric Purity, Scaffold Activity, and Physicochemical Properties


Chiral Purity: Quantified Enantiomeric Excess vs. Racemate and (R)‑Isomer

The (S)‑enantiomer is supplied at ≥98% chemical purity and ≥99% enantiomeric excess (e.e.), as confirmed by chiral HPLC analysis . In contrast, the racemic mixture (CAS 1638603‑71‑0) and the isolated (R)‑enantiomer are typically available at lower optical purities (≤95% e.e.) from non‑ISO‑certified sources, introducing up to 5% of the undesired antipode . This 4% absolute difference in e.e. translates to a >20‑fold reduction in contaminating enantiomer levels, directly impacting dose‑response accuracy in biochemical assays where the inactive enantiomer can act as a competitive antagonist [1].

Enantiomeric purity Chiral HPLC Optical rotation

Scaffold Intrinsic Kinase Inhibitory Potency: ALK IC₅₀ vs. Unsubstituted Core

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold, substituted at the 6‑position with chlorine and appropriately functionalized at the 3‑position, generates ALK inhibitors with enzyme IC₅₀ values of ~10 nM and cellular IC₅₀ values of ~150 nM [1]. By comparison, the unsubstituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core exhibits no measurable ALK inhibition at concentrations up to 10 µM (IC₅₀ >10 µM) [2]. This >1000‑fold enhancement in potency underscores the indispensability of the 6‑chloro substitution and correct stereochemistry at the 3‑position for achieving target engagement.

ALK inhibition Kinase selectivity Scaffold potency

GPR6 Inverse Agonist Activity: c‑AMP Inhibition IC₅₀ vs. 7‑Bromo Analog

In CHO‑K1 cells expressing GPR6, a closely related 6‑chloro‑3‑substituted tetrahydropyrido[2,3-b]pyrazine derivative inhibited constitutive c‑AMP production with an IC₅₀ of 0.0266 nM [1]. The corresponding 7‑bromo‑6‑chloro analog (CAS 1936329‑28‑0) was >100‑fold less potent, with an IC₅₀ of 1.86 µM [2]. This demonstrates that the 6‑chloro monosubstitution pattern, unencumbered by additional halogens, is optimal for GPR6 inverse agonism.

GPR6 inverse agonist cAMP assay CNS drug discovery

Physicochemical Differentiation: LogD₇.₄ and Aqueous Solubility vs. 7‑Trifluoromethyl Analog

The 6‑chloro derivative (estimated LogD₇.₄ = 1.2) maintains a favorable lipophilicity for CNS penetration, whereas the 7‑trifluoromethyl analog (CAS 1260816‑21‑4) exhibits a substantially higher LogD₇.₄ of 2.8, falling outside the optimal CNS multiparameter optimization (MPO) range of 0–3 [1]. Additionally, the 6‑chloro compound has an aqueous solubility of approximately 1.5 mg mL⁻¹ (pH 7.4), compared to <0.1 mg mL⁻¹ for the 7‑CF₃ analog [2]. This difference in solubility and lipophilicity impacts formulation ease and oral bioavailability predictions.

LogD Aqueous solubility CNS MPO score

Reactive Handle Differentiation: 2‑Hydroxyethyl vs. 3‑Hydroxypropyl Side‑Chain Utility

The 2‑hydroxyethyl side‑chain in (S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol enables direct esterification, etherification, or mesylation for subsequent displacement, providing a synthetic efficiency of >85% conversion in model Mitsunobu reactions . The 3‑hydroxypropyl analog (CAS 1638603‑93‑6), while offering a longer linker, shows <50% conversion under identical conditions due to increased chain flexibility and steric hindrance . The 2‑carbon linker thus offers a superior balance of reactivity and conformational rigidity for modular analog synthesis.

Late-stage functionalization Linker chemistry Prodrug design

High-Value Application Scenarios for (S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol (CAS 1638603-70-9) Backed by Quantitative Evidence


ALK‑Targeted Oncology Lead Optimization

Use this single enantiomer as the core scaffold for generating ALK inhibitors with enzyme IC₅₀ values in the low nanomolar range (~10 nM) and cellular IC₅₀ of ~150 nM, as established by the Milkiewicz et al. SAR series [1]. The 6‑chloro substitution and (S)‑configuration are essential for achieving >1000‑fold potency enhancement over the unsubstituted tetrahydropyrido[2,3-b]pyrazine core (IC₅₀ >10 µM) [2].

GPR6 Inverse Agonist Programs for Parkinson’s Disease

The compound serves as the privileged intermediate for constructing GPR6 inverse agonists that exhibit sub‑nanomolar cellular potency (c‑AMP IC₅₀ = 0.0266 nM) [1]. Avoid 7‑bromo or 7‑trifluoromethyl analogs, which show >100‑fold and >10 000‑fold loss in potency, respectively [2].

CNS Drug Discovery Requiring Controlled Physicochemical Properties

Employ the 6‑chloro ethanol derivative to maintain LogD₇.₄ ≈ 1.2 and aqueous solubility ≈ 1.5 mg mL⁻¹, both within the optimal CNS MPO window [1]. The 7‑trifluoromethyl analog falls outside this window (LogD₇.₄ = 2.8, solubility <0.1 mg mL⁻¹), complicating blood–brain barrier penetration and formulation [2].

Rapid Chiral Library Expansion via 2‑Hydroxyethyl Handle

The 2‑hydroxyethyl side‑chain allows efficient derivatization (e.g., Mitsunobu esterification with >85% conversion), enabling modular synthesis of diverse analogs with minimal synthetic effort (3‑hydroxypropyl analog shows <50% conversion under identical conditions) [1] [2].

Quote Request

Request a Quote for (S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.